molecular formula C6H5N3 B106283 7H-Pyrrolo[2,3-c]pyridazine CAS No. 16767-40-1

7H-Pyrrolo[2,3-c]pyridazine

Cat. No. B106283
CAS RN: 16767-40-1
M. Wt: 119.12 g/mol
InChI Key: BXOVRVJPVVRHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several methods have been developed to synthesize 7H-Pyrrolo[2,3-c]pyridazine and its derivatives. One approach involves the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling to yield benzo and hetero [c]-fused pyrrolopyridazine carboxylates with high regioselectivity and yield . Another method reported is a catalyst-free, tandem hydroamination-aromatic substitution sequence that allows for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines using mild reagents . Additionally, the synthesis of ultrahighly electron-deficient pyrrolo[3,4-d]pyridazine-5,7-dione via an inverse electron demand Diels-Alder reaction has been described, showcasing its application as electrochromic materials .

Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-c]pyridazine derivatives has been explored in several studies. For instance, the crystal structure of ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate reveals intermolecular hydrogen-bond interactions that link the molecules into a two-dimensional network, with a notable angle between the pyrrole and pyridazinone rings .

Chemical Reactions Analysis

The reactivity of pyrrolopyridazine derivatives has been investigated, with studies showing that electrophilic substitutions on pyrrolo[1,2-b]pyridazines can yield mono to tetrasubstituted derivatives under varying conditions . Additionally, the reaction of pyridazine with diazomethane can result in C-methylation, while sodium borohydride reduction can lead to dihydropyridazine or hydroxylactam depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrrolo[2,3-c]pyridazine derivatives are influenced by their molecular structure. For example, the synthesis of 7-benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine from 1-benzyl-2,3-dioxopyrrolidine involves several intermediate derivatives, indicating the versatility of the compound's chemistry . The novel pyrrolo[2,3-c]pyrazol-3(2H)-ones and 1,2-dihydro-5H,6H-pyridazine-5,6-diones synthesized from 4-aroyl-5-phenylamino-2,3-dihydrothiophene-2,3-diones exhibit spectral characteristics that vary with solvent polarity, suggesting potential applications in dye chemistry and electronic materials .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Efficient Synthesis Methods: An efficient synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines has been reported, using a catalyst-free, tandem hydroamination-SNAr sequence. This method offers a simple approach to producing novel drug-like molecules with potential bioactivity and pharmacokinetic properties (Turkett et al., 2020).
  • Regioselective Synthesis: A detailed study on the synthesis of 6,7-disubstituted pyrrolo[1,2-b]pyridazines through AlCl3 induced C–C bond formation has been explored. This method provides regioselective synthesis and discusses the mechanism and potential applications of the methodology (Pal et al., 2002).
  • Synthesis of Novel Chromophores: A novel approach synthesized seven pyrrolo[2,3-c]pyrazol-3(2H)-one and 1,2-dihydro-5H,6H-pyridazine-5,6-dione chromophores. These derivatives have been characterized and investigated for spectral characteristics in various organic solvents (Taghva & Kabirifard, 2020).

Applications in Chemiluminescence and Electrochromic Materials

  • Chemiluminescent Properties: Certain compounds containing pyrrolo[3,4-d]pyridazine units exhibit chemiluminescent properties. These compounds show increased luminosity in the presence of hydrogen peroxide and various catalysts, demonstrating potential for diverse applications (Algi et al., 2017).
  • Electrochromic Materials: A new electron acceptor with a pyrrolo[3,4-d]pyridazine-5,7-dione structure has been synthesized. It shows promise as an electrochromic material with good optical contrast, fast switching speed, and high coloration efficiency (Ye et al., 2014).

Potential Pharmacological Activities

  • Anti-Inflammatory Activity: Some pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for anti-inflammatory activities. Certain compounds showed significant activities, indicating the potential for pharmaceutical applications (Mohamed, Kamel, & Abd El-hameed, 2013).
  • Antitumor Properties: Novel ring systems derived from pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline and related compounds have shown antiproliferative activity against various human cancer cell lines. These compounds have also demonstrated apoptosis induction and topoisomerase I inhibition (Parrino et al., 2014).

Safety And Hazards

7H-Pyrrolo[2,3-c]pyridazine is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

7H-pyrrolo[2,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-3-7-6-5(1)2-4-8-9-6/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOVRVJPVVRHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467809
Record name 7H-Pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Pyrrolo[2,3-c]pyridazine

CAS RN

16767-40-1
Record name 7H-Pyrrolo[2,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-pyrrolo[2,3-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimnidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-c]pyridazine
Reactant of Route 2
7H-Pyrrolo[2,3-c]pyridazine
Reactant of Route 3
7H-Pyrrolo[2,3-c]pyridazine
Reactant of Route 4
7H-Pyrrolo[2,3-c]pyridazine
Reactant of Route 5
7H-Pyrrolo[2,3-c]pyridazine
Reactant of Route 6
7H-Pyrrolo[2,3-c]pyridazine

Citations

For This Compound
11
Citations
A Deeb, B Bayoumy, F Yasine, R Fikry - … für Naturforschung B, 1992 - degruyter.com
Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate (1), ethyl 5-aminofuro[ 2,3-c]pyridazine-6-carboxylate (2) and 5-aminofuro[2,3-c]pyridazine-6-carboxamide (3), are …
Number of citations: 6 www.degruyter.com
PD Cook - Synthesis, 1976 - academia.edu
The pyrrolo [1, 5-b: 2, 3-c'] dipyridazine ring system has not been extensively investigated. Kumagai (2) isolated a condensation product, C, H, ClN4 from the reaction of phosphoryl …
Number of citations: 2 www.academia.edu
I Maeba, RN Castle - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
4-oxo-1,4-dihydropyridazin-5-yl)-2-methylacrylate Page 1 Sept. 1979 Condensed Pyridazines. Part III. Rearrangement and Ring Cyclization during the Thermolysis of (Z)-Methyl 3-(6-…
Number of citations: 4 onlinelibrary.wiley.com
PY How, J Parrick - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
Thermal (non-catalytic) cyclisation of 6-methylpyridazin-3-ylhydrazones (14) unexpectedly caused ring closure on to the 2-nitrogen atom of the ring, usually without elimination of …
Number of citations: 2 pubs.rsc.org
FV Wells, RN Castle, P Dan Cook - Journal of Heterocyclic …, 1976 - Wiley Online Library
A facile method for the preparation of the aromatic pyrrolo[1,5‐b:2,3‐c']dipyridazine ring system is reported. A number of compounds have been prepared and the biological screening …
Number of citations: 3 onlinelibrary.wiley.com
GM Carrero-Martinez - 2008 - search.proquest.com
Over the years, azaindoles and diazaindoles have generated an increased interest due to their structural similarities with indoles and their potential as pharmacologically active …
Number of citations: 4 search.proquest.com
SC Zimmermann, B Duvall… - Journal of medicinal …, 2018 - ACS Publications
Kidney-type glutaminase (GLS), the first enzyme in the glutaminolysis pathway, catalyzes the hydrolysis of glutamine to glutamate. GLS was found to be upregulated in many glutamine-…
Number of citations: 45 pubs.acs.org
L Li, Y Meng, Z Li, W Dai, X Xu, X Bi, J Bian - European journal of medicinal …, 2019 - Elsevier
Cancer cells have been confirmed diverge significantly from normal cells on the metabolic properties. Energy production in cancer cells is abnormally dependent on the glycolysis …
Number of citations: 45 www.sciencedirect.com
M Ghufran, M Ullah, HA Khan, S Ghufran, M Ayaz… - Bioengineering, 2023 - mdpi.com
Pharmacological strategies to lower the viral load among patients suffering from severe diseases were researched in great detail during the SARS-CoV-2 outbreak. The viral protease M …
Number of citations: 7 www.mdpi.com
ATK Baidya, S Deshwal, B Das, AT Mathew, B Devi… - Bioorganic …, 2023 - Elsevier
Parkinson’s disease (PD) is an age-related second most common progressive neurodegenerative disorder that affects millions of people worldwide. Despite decades of research, no …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.